1-Benzofuran-5-carbothioamide
Description
Overview of the Benzofuran (B130515) Scaffold in Contemporary Medicinal Chemistry
The benzofuran scaffold, an aromatic organic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a privileged structure in medicinal chemistry. nih.govcuestionesdefisioterapia.com Its prevalence in numerous natural products and synthetic drugs underscores its therapeutic potential. nih.govrsc.org Benzofuran derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antitumor, antiviral, anti-inflammatory, and antioxidant properties. nih.govwisdomlib.orgnih.govnih.gov
The versatility of the benzofuran nucleus allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com This adaptability has made it a valuable template for the design and development of new therapeutic agents targeting a diverse range of diseases. rsc.orgnih.gov Researchers have successfully synthesized and evaluated numerous benzofuran derivatives, leading to the discovery of compounds with significant biological effects. cuestionesdefisioterapia.commdpi.com
Significance of the Carbothioamide Moiety in Pharmacologically Active Molecules
The carbothioamide group, also known as a thioamide, is a functional group characterized by a thiocarbonyl group linked to a nitrogen atom. This moiety is recognized for its significant contributions to the biological activity of various molecules. ontosight.ai The presence of the sulfur atom in the carbothioamide group can influence a molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are crucial for drug-receptor interactions. ontosight.aitandfonline.com
Carbothioamide derivatives have been reported to possess a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. ontosight.aitandfonline.comacs.org For instance, certain pyrazolone (B3327878) carbothioamide derivatives have demonstrated potent in vitro and in vivo efficacy against fungal infections like candidiasis and cryptococcosis. acs.org The incorporation of the carbothioamide moiety into different molecular scaffolds is a common strategy in medicinal chemistry to enhance or modulate biological activity. nih.govacs.org
Rationale for Investigating 1-Benzofuran-5-carbothioamide and its Derivatives
The combination of the biologically active benzofuran scaffold with the pharmacologically significant carbothioamide moiety in the form of this compound presents a compelling case for investigation. The rationale stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities.
Scope and Objectives of Academic Research on this compound
Academic research on this compound and its derivatives is primarily focused on several key objectives:
Synthesis and Characterization: Developing efficient and versatile synthetic routes to access this compound and a library of its derivatives. This includes the purification and structural elucidation of the synthesized compounds using various analytical techniques.
Exploration of Biological Activities: Screening the synthesized compounds for a wide range of potential therapeutic applications, including but not limited to, antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and substitution patterns influence its biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.
Elucidation of Mechanism of Action: Investigating the molecular mechanisms by which this compound and its active derivatives exert their biological effects. This can involve identifying specific cellular targets or pathways that are modulated by the compounds.
The ultimate goal of this research is to identify lead compounds that could serve as a starting point for the development of new therapeutic agents.
Chemical and Physical Properties
The fundamental characteristics of this compound are detailed below.
| Property | Value |
| CAS Number | 499770-74-0 fluorochem.co.uk |
| Molecular Formula | C₉H₇NOS chemscene.com |
| Molecular Weight | 177.22 g/mol chemscene.com |
| IUPAC Name | This compound fluorochem.co.uk |
| Canonical SMILES | C1=CC2=C(C=C1C(=S)N)OC=C2 chemscene.com |
| InChI Key | FYYKZVFXMFFFHO-UHFFFAOYSA-N fluorochem.co.uk |
Synthesis and Characterization
While specific synthesis details for this compound are not extensively documented in the provided search results, general synthetic strategies for related benzofuran and carbothioamide compounds can be inferred. The synthesis of benzofuran derivatives often involves multi-step reactions starting from commercially available precursors. jst.go.jp
A plausible synthetic approach could involve the initial synthesis of a 5-substituted benzofuran, such as 5-cyanobenzofuran, followed by the conversion of the cyano group to a carbothioamide. The formation of a thioamide from a nitrile can be achieved through various methods, including reaction with hydrogen sulfide (B99878) or other sulfur-containing reagents.
The characterization of the synthesized this compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity. These methods would likely include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, providing crucial information about the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=S and N-H bonds of the carbothioamide moiety and the C-O-C of the furan ring.
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the molecule, confirming the empirical formula.
Biological Activities and Research Findings
Although specific biological activity data for this compound is limited in the provided search results, the known pharmacological profiles of both the benzofuran scaffold and the carbothioamide moiety suggest several potential areas of investigation.
Benzofuran derivatives have demonstrated a wide range of biological activities, including:
Antimicrobial Activity: Effective against various strains of bacteria and fungi. nih.govcuestionesdefisioterapia.comnih.gov
Anticancer Activity: Showing cytotoxicity against various cancer cell lines. rsc.orgmdpi.comactascientific.com
Anti-inflammatory Activity: Exhibiting potential to reduce inflammation. nih.govactascientific.com
Antioxidant Activity: Demonstrating the ability to scavenge free radicals. rsc.org
Similarly, molecules containing the carbothioamide moiety have been shown to possess:
Antifungal Activity: Particularly against Candida species. acs.org
Anticancer Activity: As seen in various carbothioamide-containing compounds. nih.gov
Anti-inflammatory Activity: As demonstrated by pyridine (B92270) carbothioamide analogs. tandfonline.com
Based on these precedents, it is highly probable that research into this compound and its derivatives would focus on evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents. The combination of these two pharmacophores could lead to synergistic effects or novel mechanisms of action.
Structure
2D Structure
3D Structure
Properties
CAS No. |
499770-74-0 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-benzofuran-5-carbothioamide |
InChI |
InChI=1S/C9H7NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5H,(H2,10,12) |
InChI Key |
FYYKZVFXMFFFHO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C=C1C(=S)N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzofuran 5 Carbothioamide and Its Structural Analogs
Established Synthetic Routes to Benzofuran (B130515) Core Structures
The benzofuran nucleus is a prevalent scaffold in natural products and pharmaceuticals, leading to the development of numerous synthetic routes. rsc.org These methods are generally categorized by the key bond-forming strategy employed to close the furan (B31954) ring.
Intramolecular cyclization is a powerful strategy for constructing the benzofuran ring, typically involving the formation of a key C-C or C-O bond from a suitably functionalized phenol (B47542) precursor. A common approach is the oxidative cyclization of o-alkenylphenols, such as 2-hydroxystilbenes, which can be achieved using catalysts like palladium(II) or hypervalent iodine reagents. nih.gov For instance, FeCl₃ has been used to mediate the intramolecular cyclization of electron-rich aryl ketones, forming the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov
Another significant pathway involves the cyclization of o-alkynylphenyl ethers. The organic superbase phosphazene P₄-tBu has been shown to catalyze this transformation effectively, enabling carbon-carbon bond formation under mild, metal-free conditions to yield 2,3-disubstituted benzofurans. nih.govrsc.org A transition-metal-free method has also been developed using potassium t-butoxide to promote the intramolecular cyclization of o-bromobenzylketones. researchgate.net This highlights the versatility of intramolecular approaches, which can be tailored by selecting appropriate starting materials and reaction conditions to control the substitution pattern of the resulting benzofuran core.
Annulation reactions, which involve the formation of a new ring onto an existing one, provide a direct entry to the benzofuran system. A notable example is the palladium-catalyzed oxidative annulation of phenols with internal alkynes, which allows for the synthesis of a wide range of 2,3-disubstituted benzofurans. researchgate.net Similarly, copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives offers an efficient route to the benzofuran core. nih.gov
More complex strategies, such as a cascade double 1,4-conjugate addition followed by intramolecular annulation, have been developed for accessing structurally diverse dibenzofurans, which are extended analogs of the benzofuran system. nih.gov These methods demonstrate the power of annulation to rapidly build molecular complexity. A Pummerer annulation/cross-coupling strategy has also been reported as a modular and general synthesis of benzofurans. nih.gov
Catalysis is central to modern benzofuran synthesis, offering efficiency, selectivity, and milder reaction conditions. Transition metals, particularly palladium and copper, are extensively used. Palladium-catalyzed reactions include Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, and oxidative cyclization of phenols. nih.govacs.org Copper catalysts are also prominent, often used in combination with palladium or alone in oxidative annulation reactions of phenols and alkynes. nih.govresearchgate.net
Lewis acids have been employed to modify catalyst systems for specific transformations. For example, ruthenium nanoparticles combined with a Lewis acid-functionalized ionic liquid have been used for the selective hydrogenation of benzofurans, demonstrating how Lewis acids can tune reactivity. acs.org While less common for the direct synthesis of the aromatic benzofuran core, visible-light photocatalysis represents an emerging green chemistry approach. It has been successfully applied in cascade reactions to produce related saturated heterocycles like tetrahydrofurans, suggesting potential future applications in aromatic benzofuran synthesis. rsc.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) | Oxidative Annulation, Sonogashira Coupling | High efficiency, broad substrate scope, versatile for C-C and C-O bond formation. | nih.govacs.org |
| Copper (e.g., CuI, Cu(OAc)₂) | Oxidative Annulation, O-Arylation | Often used as a co-catalyst with Pd, effective for phenol-alkyne coupling. | nih.govnih.gov |
| Rhodium | C-H Activation/Annulation | Enables novel bond formations through C-H functionalization pathways. | acs.org |
| Iron (e.g., FeCl₃) | Oxidative Intramolecular Cyclization | Cost-effective metal catalyst for cyclization of electron-rich substrates. | nih.gov |
| Lewis Acids (e.g., ZnCl₂) | Hydrogenation (Substrate Modification) | Used to modify catalyst supports and tune selectivity in downstream reactions. | acs.org |
Synthesis of the Carbothioamide Functional Group
The carbothioamide, or thioamide, is a key functional group that can be introduced onto an aromatic scaffold through several reliable methods.
The Willgerodt-Kindler reaction is a classic and highly effective method for converting aryl ketones into thioamides. organic-chemistry.org The reaction typically involves heating an aryl ketone (such as a hypothetical 5-acetyl-1-benzofuran precursor) with elemental sulfur and a secondary amine, like morpholine (B109124) or piperidine (B6355638). organic-chemistry.orgrsc.org This process results in the formation of a terminal thioamide, making it an ideal route for synthesizing 1-Benzofuran-5-carbothioamide from a corresponding benzofuran-5-yl methyl ketone. nih.gov The reaction can be performed under thermal conditions or enhanced with microwave irradiation to reduce reaction times and improve yields. tandfonline.com
Other thioamidation protocols include the direct thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). mdpi.com If a 1-benzofuran-5-carboxamide were available, this would provide a direct conversion to the target carbothioamide.
| Reaction | Typical Substrate | Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| Willgerodt-Kindler Reaction | Aryl Methyl Ketone | Sulfur, Secondary Amine (e.g., Morpholine) | Direct conversion of a common functional group (ketone) to a thioamide. | organic-chemistry.orgrsc.org |
| Amide Thionation | Carboxamide | Lawesson's Reagent or P₄S₁₀ | Direct and high-yielding conversion of an amide to a thioamide. | mdpi.com |
| Three-Component Kindler Reaction | Aldehyde | Amine, Sulfur | Convergent synthesis from simple starting materials. | mdpi.com |
Thiosemicarbazide (B42300) is a versatile reagent for synthesizing heterocyclic compounds that incorporate a carbothioamide functional group. A common strategy involves the cyclocondensation of thiosemicarbazide with α,β-unsaturated ketones (chalcones). nih.govnih.gov For example, a chalcone (B49325) derived from 2-acetylbenzofuran (B162037) reacts with thiosemicarbazide to form a 3-(benzofuran-2-yl)-4,5-dihydropyrazole-1-carbothioamide. nih.gov This approach generates a structural analog where the carbothioamide is part of a newly formed pyrazoline ring attached to the benzofuran core.
These reactions are typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often under reflux conditions. nih.govnih.gov The nucleophilic attack of the thiosemicarbazide onto the chalcone, followed by intramolecular cyclization and dehydration, drives the formation of the stable heterocyclic product. nih.gov This method is highly modular, as the substitution on the starting chalcone can be varied to produce a library of related carbothioamide-containing benzofuran analogs.
Targeted Synthesis of this compound and Specific Derivatives
The targeted synthesis of this compound likely involves a multi-step approach, beginning with the construction or functionalization of the benzofuran scaffold at the C-5 position, followed by the conversion of a suitable functional group into the desired carbothioamide.
Strategies for Regioselective Functionalization of the Benzofuran System
Achieving regioselective functionalization of the benzofuran ring system is paramount for the synthesis of specifically substituted derivatives like this compound. While the C-2 and C-3 positions of the furan ring are often more reactive, several strategies can be employed to introduce substituents onto the benzene (B151609) ring, particularly at the C-5 position.
One common approach involves starting with a pre-functionalized phenol or benzene derivative that already contains a substituent at the desired position, which is then used to construct the benzofuran ring. For instance, a substituted 2-halophenol can be reacted with an appropriate coupling partner to build the furan ring. The copper-acetylide approach has been utilized for the synthesis of 2-aryl-1-benzofuran-5-carboxaldehyde, which could serve as a precursor. jocpr.com
Direct functionalization of the pre-formed benzofuran scaffold is another viable route. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, can introduce a carbonyl group at the C-5 position under specific conditions, although mixtures of isomers can be a challenge. A monomer-polymer-monomer organic synthesis strategy has been designed to achieve benzene ring functionalization of benzofuran via electrophilic aromatic substitution. researchgate.net
A key intermediate for the synthesis of this compound is 1-benzofuran-5-carbonitrile (B1273721). The synthesis of this nitrile can be approached by methods such as the Rosenmund–von Braun reaction from a 5-halobenzofuran or through Sandmeyer reaction of a 5-aminobenzofuran. Once the nitrile is in place, it can be converted to the carbothioamide.
The conversion of the nitrile group to a primary thioamide is a well-established transformation in organic synthesis. Common methods include:
Reaction with Hydrogen Sulfide (B99878) (H₂S): This can be achieved by bubbling gaseous H₂S through a solution of the nitrile in a solvent like pyridine (B92270), often in the presence of a base such as triethylamine (B128534) or an alkali metal hydrosulfide (B80085). google.com
Use of Thionating Reagents: Lawesson's reagent is a popular choice for the thionation of nitriles to thioamides. researchgate.netorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like toluene (B28343) or dioxane at elevated temperatures. Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for this conversion. organic-chemistry.org
Reaction with Sodium Hydrosulfide: A practical method involves the use of sodium hydrosulfide (NaSH) and magnesium chloride in a solvent like dimethylformamide (DMF), which avoids the handling of gaseous H₂S. researchgate.net
| Precursor | Reagent(s) | Product | Reference(s) |
| 1-Benzofuran-5-carbonitrile | H₂S, Pyridine/Triethylamine | This compound | google.com |
| 1-Benzofuran-5-carbonitrile | Lawesson's Reagent | This compound | researchgate.netorganic-chemistry.org |
| 1-Benzofuran-5-carbonitrile | P₄S₁₀ | This compound | organic-chemistry.org |
| 1-Benzofuran-5-carbonitrile | NaSH, MgCl₂ | This compound | researchgate.net |
Multicomponent Reactions in Benzofuran-Thioamide Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs have been developed for the synthesis of substituted benzofurans and thioamides separately.
For instance, a microwave-assisted one-pot three-component catalyst-free procedure has been developed for the synthesis of highly functionalized benzofuran-2-carboxamides from commercially available building blocks. kcl.ac.uk It is conceivable that a similar strategy could be adapted to target the 5-substituted regioisomer. Furthermore, a one-pot five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids. rsc.org
The synthesis of thioamides via MCRs is also an active area of research. These reactions often involve an amine, an aldehyde or ketone, and a sulfur source. The integration of a benzofuran-containing building block into such an MCR could potentially lead to the direct formation of benzofuran-carbothioamide derivatives.
Preparation of Hybrid Benzofuran-Carbothioamide Scaffolds
Hybrid molecules, which combine two or more pharmacophores, are a significant area of drug discovery. The benzofuran nucleus is often hybridized with other heterocyclic systems to enhance biological activity. While specific examples of this compound hybrids are not abundant in the literature, the synthetic strategies to create such molecules would involve the principles of regioselective functionalization and derivatization discussed herein.
For example, a pre-formed this compound could be further modified, or a carbothioamide-containing fragment could be incorporated during the synthesis of the benzofuran ring system. The carbothioamide group itself is a versatile functional handle for further chemical transformations, allowing for the construction of more complex hybrid structures.
Chemical Transformations and Derivatization of this compound
The this compound scaffold presents multiple sites for chemical modification, including the benzofuran ring and the carbothioamide group. Derivatization can be used to modulate the physicochemical and biological properties of the parent compound.
Introduction of Halogen Substituents on the Benzofuran Moiety
Halogenation of the benzofuran ring can significantly influence the electronic properties and biological activity of the molecule. Electrophilic halogenation of benzofuran typically occurs at the C-2 and C-3 positions. However, halogenation of the benzene ring can be achieved under different conditions or by using a pre-halogenated starting material. rsc.org
For this compound, direct halogenation would likely lead to a mixture of products. A more controlled approach would involve the synthesis of a halogenated benzofuran precursor prior to the introduction of the carbothioamide group. For example, starting from a 5-bromo-2-hydroxybenzaldehyde, one could construct the benzofuran ring and then convert a functional group at the 5-position to the carbothioamide. Alternatively, direct halogenation of 1-benzofuran followed by functionalization at the 5-position could be explored. Gold(I)-catalyzed tandem cyclization/hydroarylation of o-alkynylphenols with haloalkynes provides access to halogenated benzofurans. thieme-connect.com
| Reaction | Reagent(s) | Position of Halogenation | Reference(s) |
| Electrophilic Bromination | Br₂ | C-2, C-3 | rsc.org |
| Gold-Catalyzed Cyclization | SIPrAuCl, NaBARF, Haloalkyne | Varies | thieme-connect.com |
Incorporation of Nitrogen-Containing Heterocyclic Rings (e.g., Pyrazole (B372694), Thiazole (B1198619), Triazole, Piperazine)
The carbothioamide group is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. This allows for the creation of hybrid molecules where the benzofuran moiety is linked to another heterocyclic ring system through the C-5 position.
Thiazole Ring Formation: The Hantzsch thiazole synthesis is a classic method where a thioamide reacts with an α-haloketone to form a thiazole ring. Thus, this compound could react with various α-haloketones to yield a series of 2-(1-benzofuran-5-yl)thiazole derivatives. nih.govtandfonline.comresearchgate.netbepls.com
Pyrazole Ring Formation: While the direct conversion of a thioamide to a pyrazole is less common, the carbothioamide can be converted to other functional groups that can then be used to construct a pyrazole ring. Alternatively, a pyrazole ring can be introduced onto the benzofuran scaffold through other synthetic routes, and then the carbothioamide group can be formed. Several studies report the synthesis of benzofuran-pyrazole hybrids. ekb.egderpharmachemica.comnih.govnih.gov
Triazole Ring Formation: Thioamides can be converted to S-alkylated intermediates which can then react with hydrazines to form triazoles. For instance, treatment of a thiosemicarbazide (derived from a carbohydrazide) with sodium hydroxide (B78521) can lead to the formation of a 1,2,4-triazole (B32235) ring. tandfonline.com Benzofuran-triazole hybrids have been synthesized via click chemistry. nih.gov
Piperazine (B1678402) Ring Incorporation: The piperazine moiety is a common feature in many bioactive molecules. It is typically introduced by nucleophilic substitution of a halide with piperazine or by reductive amination. A 1-benzofuran-5-carbaldehyde (B110962) could be reacted with piperazine under reductive amination conditions to introduce the piperazine ring. Alternatively, a 5-halo-1-benzofuran could undergo a Buchwald-Hartwig amination with piperazine. Several benzofuran-piperazine derivatives have been synthesized and evaluated for their biological activities. nih.govnih.govresearchgate.net
| Heterocycle | General Method | Starting Material from Benzofuran-5-carbothioamide | Reference(s) |
| Thiazole | Hantzsch Synthesis | This compound + α-haloketone | nih.govtandfonline.comresearchgate.netbepls.com |
| Pyrazole | Multi-step synthesis | Derivatized this compound | ekb.egderpharmachemica.comnih.govnih.gov |
| Triazole | Cyclization of thiosemicarbazide derivative | 1-Benzofuran-5-carbohydrazide -> Thiosemicarbazide | tandfonline.comnih.gov |
| Piperazine | Reductive Amination / Buchwald-Hartwig Amination | 1-Benzofuran-5-carbaldehyde / 5-Halo-1-benzofuran | nih.govnih.govresearchgate.net |
Conjugation with Other Bioactive Pharmacophores (e.g., Indolinone, Chalcone)
The conjugation of the 1-benzofuran core with indolinone and chalcone structures results in hybrid molecules that integrate the pharmacophoric features of each constituent, offering a promising avenue for the discovery of novel bioactive compounds.
The synthesis of 1-benzofuran-indolinone hybrids can be effectively achieved through the Knoevenagel condensation. wikipedia.org This reaction typically involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group. wikipedia.org In this context, 1-benzofuran-5-carbaldehyde can be reacted with a 2-oxindole (indolin-2-one) derivative. The methylene group at the C3 position of the 2-oxindole ring is sufficiently acidic to undergo deprotonation by a mild base, such as piperidine or triethylamine, to form a reactive nucleophile. researchgate.netresearchgate.net
The reaction proceeds by the nucleophilic attack of the 2-oxindole enolate on the carbonyl carbon of 1-benzofuran-5-carbaldehyde. The subsequent elimination of a water molecule from the aldol-type intermediate yields the desired 3-(1-benzofuran-5-ylmethylene)indolin-2-one conjugate. researchgate.net The reaction conditions are generally mild, often carried out in a protic solvent like ethanol at room temperature or with gentle heating. researchgate.net
A plausible synthetic pathway to the target molecule, (E)-3-(1-benzofuran-5-ylmethylene)indolin-2-one-5-carbothioamide, would involve a multi-step sequence. First, a suitably functionalized 2-oxindole, for instance, 5-cyano-2-oxindole, would undergo Knoevenagel condensation with 1-benzofuran-5-carbaldehyde. The resulting nitrile-containing hybrid could then be converted to the corresponding thioamide using established methods, such as treatment with Lawesson's reagent. thieme-connect.comorganic-chemistry.org
Table 1: Synthesis of Benzofuran-Indolinone Conjugates via Knoevenagel Condensation
| Aldehyde Reactant | 2-Oxindole Reactant | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1-Benzofuran-5-carbaldehyde | 2-Oxindole | Piperidine/Ethanol | 3-(1-Benzofuran-5-ylmethylene)indolin-2-one | 85 |
| 1-Benzofuran-5-carbaldehyde | 5-Nitro-2-oxindole | Pyrrolidine/Methanol | 3-(1-Benzofuran-5-ylmethylene)-5-nitroindolin-2-one | 90 |
| 1-Benzofuran-5-carbaldehyde | 5-Bromo-2-oxindole | Triethylamine/Ethanol | 5-Bromo-3-(1-benzofuran-5-ylmethylene)indolin-2-one | 88 |
| 1-Benzofuran-5-carbaldehyde | 5-Chloro-2-oxindole | Piperidine/Methanol | 5-Chloro-3-(1-benzofuran-5-ylmethylene)indolin-2-one | 87 |
Note: Data is representative of typical Knoevenagel condensations and is for illustrative purposes.
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are versatile pharmacophores. The conjugation of this compound with a chalcone moiety can be accomplished using the Claisen-Schmidt condensation reaction. nih.govscispace.comekb.eg This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an aryl methyl ketone. tandfonline.com
There are two primary strategies to construct a 1-benzofuran-chalcone hybrid containing the desired carbothioamide group:
Condensation of a Benzofuran Aldehyde with an Acetophenone (B1666503): In this approach, 1-benzofuran-5-carbaldehyde is reacted with a substituted acetophenone in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, in an alcoholic solvent. scispace.comscispace.com The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzofuran aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone affords the chalcone. To obtain the target molecule with the carbothioamide functionality, a precursor such as 1-benzofuran-5-carbonitrile could be used in the Claisen-Schmidt condensation, followed by thionation of the nitrile group in the resulting chalcone product.
Condensation of a Benzofuran Ketone with a Benzaldehyde: Alternatively, a suitable benzofuran-based ketone, such as a hypothetical 1-(1-benzofuran-5-yl)ethanone, could be condensed with various substituted benzaldehydes. The synthesis of the required ketone could be achieved through Friedel-Crafts acylation of 1-benzofuran. The subsequent conversion of the ketone to a thioamide would likely proceed through the Willgerodt-Kindler reaction. organic-chemistry.orgnih.gov This reaction transforms aryl alkyl ketones into terminal thioamides by heating with sulfur and a secondary amine like morpholine. thieme-connect.de
The Claisen-Schmidt condensation is a robust and widely applicable method, allowing for the synthesis of a diverse library of chalcone derivatives by varying the substitution patterns on both the benzofuran and the phenyl rings. nih.goveurjchem.com
Table 2: Synthesis of Benzofuran-Chalcone Hybrids via Claisen-Schmidt Condensation
| Benzofuran Reactant | Aryl Ketone/Aldehyde Reactant | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1-Benzofuran-5-carbaldehyde | Acetophenone | NaOH/Ethanol | 1-(1-Benzofuran-5-yl)-3-phenylprop-2-en-1-one | 92 |
| 1-Benzofuran-5-carbaldehyde | 4-Methoxyacetophenone | KOH/Methanol | 1-(1-Benzofuran-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88 |
| 1-Benzofuran-5-carbaldehyde | 4-Chloroacetophenone | NaOH/Ethanol | 3-(4-Chlorophenyl)-1-(1-benzofuran-5-yl)prop-2-en-1-one | 90 |
| 1-(1-Benzofuran-2-yl)ethanone | 4-Nitrobenzaldehyde | KOH/Methanol | 1-(1-Benzofuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 85 |
Note: Data is representative of typical Claisen-Schmidt condensations and is for illustrative purposes.
Pharmacological and Biological Investigations of 1 Benzofuran 5 Carbothioamide Derivatives
Antimicrobial Activity Profiling
Benzofuran (B130515) derivatives have demonstrated a wide spectrum of antimicrobial activities, positioning them as a promising scaffold for the development of new anti-infective agents. nih.govrsc.orgnih.govresearchgate.net
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Numerous studies have highlighted the potential of benzofuran derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain synthetic benzofuran derivatives have shown considerable inhibitory effects against various bacterial strains. niscpr.res.in
One study investigating new benzofuran derivatives reported varied antibacterial activity against several strains. For example, some compounds exhibited moderate activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. mdpi.com Another review highlighted that substitutions at the C-6 and C-3 positions of the benzofuran ring could significantly impact antibacterial activity and strain specificity. nih.gov Compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activities. nih.gov
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | mdpi.com |
| Benzofuran derivative 1 | Escherichia coli | 25 | mdpi.com |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | mdpi.com |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Antifungal Efficacy Against Fungal Pathogens
The antifungal potential of benzofuran derivatives has also been a significant area of research. researchgate.netnih.gov Studies have shown that certain benzofuran-5-ol (B79771) derivatives exhibit potent antifungal activity against a range of fungal species, including Candida and Aspergillus species, as well as Cryptococcus neoformans. nih.govnih.gov
In one study, newly synthesized benzofuran compounds demonstrated notable antifungal effects against Penicillium italicum and Colletotrichum musae. mdpi.com Another review emphasized that benzofuran-5-ol scaffolds are promising leads for developing new antifungal agents. nih.gov The structural features of benzofuran, combined with other moieties like pyrazoline and thiazole (B1198619), appear to be crucial for their antifungal activity. nih.gov
Table 2: Antifungal Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Fungal Pathogen | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzofuran derivative 6 | Penicillium italicum | 12.5 | mdpi.com |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5–25 | mdpi.com |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a fungus.
Anticancer Potential and Antiproliferative Mechanisms
The benzofuran scaffold is a key component in many compounds exhibiting significant anticancer properties. nih.govnih.govrsc.orgresearchgate.net Research has focused on various mechanisms through which these derivatives exert their effects, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with cell division. nih.govresearchgate.netfrontiersin.org
Inhibition of Cancer Cell Proliferation
Benzofuran derivatives have been shown to inhibit the proliferation of a wide range of human cancer cell lines. nih.govnih.gov For example, a study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated significant cytotoxic activity against several cancer cell lines. semanticscholar.org The antiproliferative activity of some benzofuran-2-carboxamide (B1298429) derivatives has also been highlighted, with certain compounds showing high potency against various cancer cells. nih.gov
Table 3: Antiproliferative Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Halogenated benzofuran derivative | A549 (Lung) | Varies | semanticscholar.org |
| Halogenated benzofuran derivative | HepG2 (Liver) | Varies | semanticscholar.org |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical) | 0.73 | nih.gov |
Note: IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism of anticancer activity for many benzofuran derivatives is the induction of apoptosis and cell cycle arrest. nih.govfrontiersin.orgresearchgate.net Several studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, some novel benzofuran derivatives have been found to significantly increase the activity of caspases 3/7, which are key executioners of apoptosis. nih.gov
Furthermore, benzofuran derivatives can interfere with the cell cycle, leading to arrest at different phases and thereby preventing cancer cell division. researchgate.net For example, a novel benzofuran lignan (B3055560) derivative was reported to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. researchgate.net Other derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in different cancer cell lines. semanticscholar.org
Inhibition of Tubulin Polymerization
The inhibition of tubulin polymerization is another important mechanism through which benzofuran derivatives exert their anticancer effects. nih.govmdpi.comresearchgate.net Microtubules, which are formed by the polymerization of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and cell death.
A class of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds were found to interact with tubulin at the colchicine (B1669291) binding site, leading to the inhibition of cancer cell growth at nanomolar concentrations. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Benzofuran-5-carbothioamide |
| Benzofuran derivative 1 |
| Benzofuran derivative 2 |
| Benzofuran derivative 6 |
| Benzofuran-5-ol derivatives |
| Halogenated benzofuran derivative |
| Benzofuran-2-carboxamide derivative 50g |
| Benzofuran lignan derivative |
Dual Kinase Inhibition (e.g., PI3K, VEGFR2)
Certain benzofuran derivatives have been identified as potent dual inhibitors of key kinases involved in cancer progression, such as Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The PI3K pathway is crucial for regulating cell growth, proliferation, and survival, and its over-activation is common in many cancers. VEGFR2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.
In one study, a series of novel benzofuran derivatives were synthesized and evaluated for their anticancer activity. Among them, a specific derivative, referred to as Compound 8, demonstrated a significant dual inhibitory effect against both PI3K and VEGFR2. This compound's potent inhibition of these two critical pathways suggests its potential as a therapeutic agent that can simultaneously target tumor growth and its vascular supply.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Compound 8 | PI3K | 2.21 |
| VEGFR2 | 68 |
Poly (ADP-ribose) Polymerase (PARP-1) Enzyme Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical to DNA single-strand break repair. Inhibiting PARP-1 is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzofuran carboxamide scaffold has been identified as a promising framework for the development of novel PARP-1 inhibitors.
Research into benzofuran-7-carboxamides led to the synthesis of several potent compounds. One derivative, compound 7c, was found to be a particularly strong inhibitor of the PARP enzyme. researchgate.net Another study focusing on the same scaffold identified compound 42 as having highly potent PARP-1 inhibitory activity. researchgate.net These findings underscore the potential of the benzofuran carboxamide core structure in designing effective PARP-1 inhibitors for cancer therapy. researchgate.netresearchgate.net
| Compound Series | Lead Compound | PARP-1 IC₅₀ |
|---|---|---|
| Benzofuran-7-carboxamides | 7c | 20.5 nM |
| 2-Aryl-benzofuran-7-carboxamides | 42 | 40 nM |
Modulation of Hypoxia-Inducible Factor (HIF-1) Pathway
Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common within solid tumors. HIF-1 promotes angiogenesis, metabolic reprogramming, and metastasis, making it an important target for cancer drug development.
A novel series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives were synthesized and assessed as HIF-1 inhibitors. One compound from this series, 7q, was shown to effectively inhibit HIF-1 transcriptional activity under hypoxic conditions. In a separate line of research, another benzofuran derivative, 8d, was identified as a potent inhibitor of the HIF-1 pathway, leading to the suppression of proliferation in p53-independent malignant cells.
| Compound | Activity | IC₅₀ |
|---|---|---|
| 7q | HIF-1 Transcriptional Activity Inhibition | 12.5 µM |
Anti-inflammatory Properties
Benzofuran derivatives have demonstrated significant anti-inflammatory activities. A primary mechanism for this action involves the inhibition of nitric oxide (NO) production. While NO is an important signaling molecule, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.
In studies evaluating aza-benzofuran compounds, derivatives labeled as compounds 1 and 4 showed potent inhibitory effects on NO release in lipopolysaccharide (LPS)-stimulated mouse macrophages. Another investigation into heterocyclic/benzofuran hybrids identified compound 5d as having an excellent inhibitory effect on the generation of NO. The ability of these benzofuran derivatives to modulate NO production highlights their potential as anti-inflammatory agents.
| Compound | Activity | IC₅₀ (µM) |
|---|---|---|
| Compound 1 (aza-benzofuran) | NO Production Inhibition | 17.3 |
| Compound 4 (aza-benzofuran) | NO Production Inhibition | 16.5 |
| Compound 5d (piperazine/benzofuran hybrid) | NO Production Inhibition | 52.23 |
Anticonvulsant Activities
The benzofuran nucleus has been explored as a scaffold for the development of novel anticonvulsant agents for the treatment of epilepsy. Epilepsy is a neurological disorder characterized by recurrent seizures, and a significant portion of patients are resistant to currently available drugs.
A study focused on N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs was conducted to evaluate their potential as anticonvulsants. researchgate.net The synthesized compounds were tested using standard preclinical models, including the maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. Within this series, the compound N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl)propanamide, designated 6h, emerged as the most active derivative, showing protection in both the MES and scMET seizure models. researchgate.net
Anti-tuberculosis Efficacy
The emergence of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new anti-tuberculosis drugs with novel mechanisms of action. The benzofuran scaffold has proven to be a valuable starting point for the design of potent anti-mycobacterial agents. researchgate.netnih.gov
Researchers have designed and synthesized benzofuran-isatin hybrids, which have shown remarkable activity against both drug-susceptible (H37Rv) and MDR strains of MTB. nih.govnih.gov One hybrid, 8f, was particularly potent, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against the H37Rv strain. nih.gov Another hybrid, 7e, also showed high potency against two different MDR-MTB strains. nih.gov Further research on different benzofuran derivatives identified compound 26 as an effective inhibitor of MTB DNA gyrase, a crucial enzyme for bacterial replication. nih.gov
| Compound | Target Strain/Enzyme | MIC (µg/mL) |
|---|---|---|
| Hybrid 8f | MTB H37Rv | 0.25 |
| Hybrid 8f | MDR-TB | 0.5 |
| Hybrid 7e | MDR-MTB Strain 1 | 0.125 |
| MDR-MTB Strain 2 | 0.25 | |
| Compound 26 | MTB | 3.64 (µM) |
Cardiovascular System Modulation
The benzofuran structure is present in several established drugs that modulate the cardiovascular system. This demonstrates the utility of the scaffold in developing agents to treat cardiac conditions. nih.gov
Amiodarone (B1667116) is a well-known benzofuran derivative used clinically as a broad-spectrum class III antiarrhythmic drug. nih.govdrugbank.com Its mechanism involves inhibiting multiple ion channels, including sodium channels, which slows cardiac conduction and prolongs the cardiac action potential. nih.gov Dronedarone is another antiarrhythmic benzofuran derivative used to treat atrial fibrillation. drugbank.com Additionally, the derivative Bufuralol is a non-specific β-adrenergic blocker, demonstrating that the benzofuran core can be adapted to target different receptors within the cardiovascular system. nih.govmdpi.com Researchers have also actively pursued the design of novel benzofuran-based vasodilators, further highlighting the versatility of this scaffold in cardiovascular medicine. nih.gov
Vasorelaxant Effects
Certain benzofuran derivatives have demonstrated notable vasorelaxant properties. For instance, the well-known antiarrhythmic drug amiodarone, which contains a benzofuran moiety, possesses coronary and peripheral vasodilator properties. nih.gov This effect is believed to be primarily due to the release of nitric oxide (NO).
In a study focused on newly synthesized 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, several compounds exhibited significant vasodilation activity. nih.gov The vasorelaxant effects of these compounds were evaluated and compared with the reference standard, amiodarone hydrochloride. The results indicated that the combination of benzimidazole, pyridine (B92270), and benzofuran structures has the potential for the development of potent vasorelaxant agents. nih.gov
Table 1: Vasodilation Activity of Selected 2-alkyloxy-pyridine-3-carbonitrile-benzofuran Hybrids
| Compound | IC50 (mM) |
|---|---|
| 4w | 0.223 |
| 4e | 0.253 |
| 4r | 0.254 |
| 4s | 0.268 |
| 4f | 0.267 |
| 4g | 0.275 |
| Amiodarone hydrochloride (Reference) | 0.300 |
Osteoblast Differentiation Promoting Activity
Derivatives of 3,5-disubstituted benzofuran have been identified as promising candidates for promoting osteoblast differentiation, a critical process in bone formation. In a study investigating various benzofuran derivatives, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (compound 23d) showed potent activity in promoting the differentiation of mouse mesenchymal stem cells (ST2 cells) into osteoblasts. jst.go.jpnih.gov
The osteoblastogenic activity of compound 23d is suggested to be mediated by the suppression of cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov In vivo studies using ovariectomized rats, a model for osteoporosis, demonstrated that oral administration of compound 23d increased femoral bone mineral density, bone volume, and mineral content. jst.go.jpnih.gov These findings highlight the potential of 3,5-disubstituted benzofuran scaffolds for developing orally active drugs for osteoporosis. jst.go.jpnih.gov
Table 2: Osteoblast Differentiation-Promoting Activity of Compound 23d
| Compound | Activity | Model | Key Findings |
|---|---|---|---|
| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Potent osteoblast differentiation-promoting activity | Mouse mesenchymal stem cells (ST2 cells) | Mediated by suppression of CDK8 |
| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Increased femoral bone mineral density, bone volume, and mineral content | Ovariectomized rats | Orally active anti-osteoporotic potential |
Other Investigated Biological Activities
The benzofuran nucleus has been explored as a scaffold for the development of anti-HIV agents. A study on a series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derivatives revealed that some of these compounds exhibited anti-HIV-1 activity. nih.govkoreascience.kr Specifically, compounds 5c and 9a were found to produce a significant reduction in the viral cytopathic effect. nih.govkoreascience.kr Compound 9a was confirmed to have moderate anti-HIV activity. nih.govkoreascience.kr
Further research into 3-benzoylbenzofurans and their pyrazole (B372694) derivatives also identified potent inhibitors of HIV. rsc.org Two 3-benzoylbenzofurans (3g and 4b) and two pyrazoles (5f and 5h) were the most potent inhibitors in pseudovirus assays. rsc.org Mechanistic studies showed that compounds 3g and 4b act as non-nucleoside reverse transcriptase inhibitors, while 5f and 5h inhibit HIV entry. rsc.org
Table 3: Anti-HIV Activity of Selected Benzofuran Derivatives
| Compound | Activity | Target/Mechanism |
|---|---|---|
| 5c | Significant reduction of viral cytopathic effect (93.19%) | - |
| 9a | Moderate anti-HIV activity; significant reduction of viral cytopathic effect (59.55%) | - |
| 3g | Potent inhibitor | Non-nucleoside reverse transcriptase inhibitor |
| 4b | Potent inhibitor (IC50 = 0.49 µM in Q23, 0.12 µM in CAP210) | Non-nucleoside reverse transcriptase inhibitor |
| 5f | Potent inhibitor (IC50 = 0.39 µM in Q23, 1.00 µM in CAP210) | HIV entry inhibitor; HIV-1 protease inhibitor |
| 5h | Potent inhibitor | HIV entry inhibitor |
Benzofuran derivatives have shown potential as anti-diabetic agents through various mechanisms. A series of benzofuran-based chromenochalcones were synthesized and evaluated for their ability to stimulate glucose uptake in L-6 skeletal muscle cells. nih.gov Compounds 16, 18, 22, and 24 significantly increased glucose uptake at micromolar concentrations. nih.gov
Another class of benzofuran-containing compounds, thiazolidinediones, has also been investigated. acs.org Compound 21a, a thiazolidinedione derivative with a substituted benzofuran moiety, was found to be highly potent and efficacious in reducing plasma glucose and triglycerides in db/db mice. acs.org Furthermore, arylbenzofurans isolated from the root bark of Morus mesozygia, such as moracins M and P, have demonstrated potent inhibition of α-glucosidase and moderate inhibition of dipeptidyl peptidase-4 (DPP4). researchgate.net
Table 4: Anti-diabetic Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Activity | Model/Target |
|---|---|---|
| Chromenochalcone 16 | Increased glucose uptake by 109.5% at 10 µM | L-6 skeletal muscle cells |
| Chromenochalcone 18 | Increased glucose uptake by 161.50% at 10 µM | L-6 skeletal muscle cells |
| Chromenochalcone 22 | Increased glucose uptake by 220.5% at 10 µM | L-6 skeletal muscle cells |
| Chromenochalcone 24 | Increased glucose uptake by 249% at 10 µM | L-6 skeletal muscle cells |
| Thiazolidinedione 21a | Reduced plasma glucose and triglycerides | db/db mice |
| Moracin M | α-glucosidase inhibition (IC50 = 40.9 µM) | α-glucosidase, DPP4 |
| Moracin P | α-glucosidase inhibition (IC50 = 16.6 µM) | α-glucosidase, DPP4 |
Cationically substituted 2-phenylbenzofurans have been synthesized and evaluated for their in vitro antiprotozoal properties against a panel of parasites. acs.orgnih.gov Several of these compounds exhibited significant activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. acs.orgnih.gov Notably, eight dications showed antitrypanosomal activities comparable to the existing drugs pentamidine (B1679287) and melarsoprol. acs.orgnih.gov
In another study, synthetic dihydrobenzofuran neolignans were investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com Dihydrobenzofuran neolignan (DBN) 2 displayed the highest activity against amastigotes of the T. cruzi Tulahuen lac-Z strain, followed by compounds 1, 3, and 4. mdpi.com
Table 5: Antiprotozoal and Antitrypanosomal Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Target Organism | Key Findings |
|---|---|---|
| Cationic 2-phenylbenzofurans | Trypanosoma brucei rhodesiense | Eight dications with activity comparable to pentamidine and melarsoprol. |
| Cationic 2-phenylbenzofurans | Plasmodium falciparum | Seven dications with increased activity compared to artemisinin. |
| Cationic 2-phenylbenzofurans | Leishmania donovani | Five congeners more active than pentamidine. |
| Dihydrobenzofuran neolignan 2 | Trypanosoma cruzi (Tulahuen lac-Z strain) | Highest activity against amastigotes (IC50 = 7.96 µM). |
| Dihydrobenzofuran neolignan 1 | Trypanosoma cruzi (Tulahuen lac-Z strain) | Active against amastigotes (IC50 = 11.87 µM). |
A novel benzofuran, 4-methoxybenzofuran-5-carboxamide (MBCA), isolated from Tephrosia purpurea, has been shown to suppress the expression of the histamine (B1213489) H1 receptor (H1R) gene. nih.gov The upregulation of the H1R gene is associated with the severity of allergic symptoms. nih.gov MBCA was found to suppress both phorbol (B1677699) 12-myristate-13-acetate (PMA)- and histamine-induced upregulation of H1R expression at both the mRNA and protein levels in HeLa cells. nih.gov
The mechanism of this suppression involves the inhibition of protein kinase C-delta (PKCδ) activation. nih.gov In vivo studies in toluene-2,4-diisocyanate (TDI)-sensitized rats showed that MBCA ameliorated allergic symptoms and suppressed the elevation of H1R and helper T cell type 2 (Th2) cytokine mRNAs. nih.gov
Table 6: Suppression of Histamine H1 Receptor Gene Expression by 4-methoxybenzofuran-5-carboxamide (MBCA)
| Compound | Activity | Mechanism | Model |
|---|---|---|---|
| 4-methoxybenzofuran-5-carboxamide (MBCA) | Suppressed H1R gene expression | Inhibition of PKCδ activation | HeLa cells |
| 4-methoxybenzofuran-5-carboxamide (MBCA) | Ameliorated allergic symptoms; suppressed elevation of H1R and Th2 cytokine mRNAs | - | TDI-sensitized rats |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are a class of enzymes responsible for the oxidative deamination of endogenous and exogenous amines. nih.gov They exist in two isoforms, MAO-A and MAO-B, which are significant targets for the development of drugs for neurological disorders. nih.govnih.gov MAO-A inhibitors are primarily used in the treatment of depression, while selective MAO-B inhibitors are employed as monotherapy or as adjuncts in managing Parkinson's disease. nih.govnih.gov The benzofuran scaffold is recognized as a crucial pharmacophore present in a variety of medicinally relevant molecules, including those with MAO inhibitory action. nih.govtandfonline.com Research has focused on synthesizing and evaluating various benzofuran derivatives for their potential to inhibit MAO enzymes.
Investigations into novel benzofuran–thiazolylhydrazone derivatives, synthesized from a 2-(benzofuran-2-ylmethylene)hydrazine-1-carbothioamide precursor, have revealed potent and selective inhibitory activity against the MAO-A isoenzyme. nih.govacs.org In one study, a series of twelve such compounds demonstrated a stronger and more selective inhibition profile for MAO-A over MAO-B. nih.gov All compounds in this series showed more than 50% inhibition of MAO-A at concentrations of 10⁻³ M and 10⁻⁴ M. nih.govacs.org Notably, the compound 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole was identified as a particularly potent MAO-A inhibitor. nih.gov The inhibitory capacities of all compounds in this series were found to be higher than the reference drug, moclobemide. acs.org
Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Benzofuran–Thiazolylhydrazone Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) |
|---|---|---|---|
| 2a (2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-phenylthiazole) | 0.14 ± 0.006 | 0.80 ± 0.04 | 5.71 |
| 2f (2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(4-nitrophenyl)thiazole) | 0.10 ± 0.004 | 1.37 ± 0.06 | 13.70 |
| 2h (2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(4-bromophenyl)thiazole) | 0.12 ± 0.005 | 1.06 ± 0.05 | 8.83 |
| 2i (2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazole) | 0.081 ± 0.004 | 1.69 ± 0.08 | 20.86 |
| 2l (2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole) | 0.073 ± 0.003 | 0.75 ± 0.03 | 10.27 |
While the aforementioned derivatives showed selectivity for MAO-A, other studies on different series of benzofuran derivatives have identified selective inhibitors of MAO-B. nih.gov For instance, a series of indole (B1671886) and benzofuran derivatives were synthesized and evaluated, with most compounds demonstrating selective MAO-B inhibition with Kᵢ values in the nanomolar to micromolar range. nih.gov These findings suggest that the benzofuran scaffold is a promising foundation for developing reversible MAO-B inhibitors, which could have therapeutic applications in neurodegenerative conditions like Parkinson's disease. nih.gov
Further research into 5-methoxy benzofuran hybrids incorporating 2-carbohydrazide and 2-(1,3,4-oxadiazol-2-yl) moieties also yielded compounds with significant inhibitory activity against both MAO isoforms. tandfonline.com Three compounds from this series, in particular, displayed potent inhibition of both MAO-A and MAO-B, with IC₅₀ values in the low nanomolar range. tandfonline.com
Table 2: MAO-A and MAO-B Inhibitory Activity of 5-Methoxy Benzofuran Hybrids
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 3a | 0.051 ± 0.002 | 0.048 ± 0.002 |
| 3c | 0.038 ± 0.001 | 0.040 ± 0.001 |
| 3e | 0.077 ± 0.003 | 0.072 ± 0.002 |
The collective findings from these studies underscore the versatility of the benzofuran nucleus as a scaffold for designing potent and selective inhibitors of both MAO-A and MAO-B. The specific substitution patterns on the benzofuran ring and the nature of the appended heterocyclic systems play a crucial role in determining the potency and selectivity of inhibition towards the respective MAO isoforms.
Structure Activity Relationship Sar Studies of 1 Benzofuran 5 Carbothioamide and Analogs
Influence of Substituent Position on Biological Activity
The biological activity of 1-benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran (B130515) ring. Modifications at the C-2, C-3, and C-5 positions have been shown to modulate the pharmacological profiles of these compounds.
Impact of Modifications at the C-3 Position of the Benzofuran Ring
The C-3 position of the benzofuran ring also represents a key site for structural modifications that can influence biological activity. The introduction of substituents at this position can alter the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. For instance, the synthesis of 3,5-disubstituted benzofuran derivatives has been explored to identify orally active osteogenic compounds. jst.go.jpnih.gov
In a study focused on benzofuran-3-acetic acid derivatives, designed as potential non-steroidal anti-inflammatory agents, the structural similarities to known anti-inflammatory drugs did not translate to significant cyclooxygenase inhibition, indicating that the nature of the substituent at the C-3 position is critical for specific biological activities. Furthermore, the introduction of a bromine atom attached to a methyl group at the C-3 position of a benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells. nih.gov
Impact of Modifications at the C-5 Position of the Benzofuran Ring
The C-5 position of the benzofuran ring, where the carbothioamide group is located in the parent compound of this article, is a critical determinant of biological activity. Modifications at this position can significantly impact the pharmacological properties of the molecule. For instance, a study on benzofuran derivatives aimed at promoting osteoblast differentiation found that while an unsubstituted 5-position resulted in no activity, the introduction of electron-withdrawing groups like halogens or a nitrile group led to moderate osteoblastogenic activity. jst.go.jp However, a strong electron-withdrawing group like a trifluoromethyl group at this position reduced the activity. jst.go.jp
Furthermore, the presence of a carboxamide group at the C-5 position has been shown to be important for certain biological activities. In a series of 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide derivatives, the 5-carboxamide moiety was found to be a key feature for potent osteoblast differentiation-promoting activity. jst.go.jpnih.gov
Role of the Carbothioamide Moiety in Defining Activity Profiles
The carbothioamide group (-CSNH2) is a bioisostere of the carboxamide group (-CONH2) and is known to influence the physicochemical properties and biological activities of molecules. The replacement of the oxygen atom with a sulfur atom can alter factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can modulate the pharmacological profile.
While specific studies on 1-Benzofuran-5-carbothioamide are limited in the public domain, the importance of the related carboxamide group in benzofuran derivatives provides valuable insights. For example, SAR studies on a series of benzofuran analogs revealed that the presence of a CONH group is necessary for anticancer activity. nih.gov This suggests that the corresponding carbothioamide could also play a crucial role in mediating biological effects, potentially through similar hydrogen bonding interactions with target proteins. The synthesis of pyrazole-1-carbothioamides from chalcones has been reported, indicating that the carbothioamide moiety can be incorporated into heterocyclic systems to generate biologically active compounds.
Effects of Halogenation on Pharmacological Potency and Selectivity
Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. The introduction of halogen atoms such as fluorine, chlorine, or bromine onto the benzofuran ring can significantly impact potency and selectivity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through the formation of halogen bonds. nih.gov
Studies on benzofuran derivatives have consistently shown that the addition of halogens can lead to a significant increase in anticancer activities. nih.gov For example, the presence of a chlorine atom in the benzene (B151609) ring of a hybrid compound combining benzofuran and N-aryl piperazine (B1678402) moieties resulted in one of the most potent derivatives with strong activity against several human tumor cell lines. nih.gov Similarly, bromo-substituted benzofurans linked to various heterocyclic cores have exhibited cytotoxic activity against breast cancer cells. nih.gov
The position of the halogen atom is also a critical determinant of its effect on biological activity. nih.gov For instance, in a series of halogenated benzofuran derivatives, a bromine atom attached to a methyl group at the C-3 position conferred remarkable cytotoxic activity. nih.gov
Contributions of Fused Heterocyclic Rings to Biological Efficacy
Fusing additional heterocyclic rings to the benzofuran scaffold is a well-established strategy to create novel chemical entities with enhanced biological efficacy. Fused heterocyclic systems can expand the chemical space and introduce new interaction points with biological targets, leading to improved potency and selectivity. nih.gov
Benzofuran derivatives fused with various heterocyclic rings such as pyrazole (B372694), isoxazole, pyridine (B92270), and piperazine have been synthesized and evaluated for their biological activities. nih.govnih.gov For instance, hybrid molecules combining benzofuran and N-aryl piperazine have been identified as potential anti-inflammatory and anticancer agents. nih.gov The fusion of a pyrazole ring to a benzofuran has been shown to result in compounds with higher antinociceptive effects compared to other heterocyclic fusions. pharmatutor.org These findings underscore the potential of creating fused heterocyclic derivatives of this compound to explore new avenues for therapeutic intervention.
Identification of Key Pharmacophoric Features for Specific Target Interactions
The benzofuran nucleus is a prominent scaffold in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds. nih.govnih.govnih.govnih.gov Structure-activity relationship (SAR) studies on its derivatives are crucial for elucidating the structural requirements for potent and selective interaction with biological targets. nih.govnih.gov While direct and extensive SAR studies focusing exclusively on this compound are not widely detailed in available literature, analysis of closely related analogs, particularly 1-benzofuran-5-carboxamide derivatives, provides significant insight into the key pharmacophoric features at the 5-position. The carbothioamide group is a well-established bioisostere of the carboxamide group, allowing for informed extrapolation of its potential role in target binding. nih.gov Bioisosteric replacement is a key strategy in drug design to enhance physicochemical properties, potency, and selectivity. nih.govdrughunter.com
The Benzofuran Scaffold as a Core Pharmacophore
The benzofuran ring system itself represents a foundational pharmacophoric feature. Composed of fused benzene and furan (B31954) rings, it provides a rigid, planar, and aromatic structure that can engage in hydrophobic and π-stacking interactions with receptor active sites. mdpi.com Its versatility allows for substitutions at various positions, with the C-2, C-3, and C-5 positions being particularly significant for modulating biological activity. nih.govrsc.org
Significance of the 5-Position Substituent
Research on various benzofuran series has consistently highlighted the importance of substitution at the 5-position for achieving potent biological activity. For instance, a series of 3,5-disubstituted benzofuran derivatives were investigated for their ability to promote osteoblast differentiation, identifying them as inhibitors of cyclin-dependent kinase 8 (CDK8). researcher.life In this study, the 5-carboxamide moiety was found to be a key component for activity.
The study explored various substitutions on the 1-benzofuran-5-carboxamide core to understand the SAR. The primary amide (-CONH₂) at the 5-position was identified as a critical feature for potent activity. Modifications to this group were explored to probe its interaction with the target.
Table 1: SAR of 3-Phenyl-1-benzofuran-5-carboxamide Analogs as Promoters of Osteoblast Differentiation (CDK8 Inhibition)
| Compound ID | R (Substitution at 5-position) | R' (Substitution at 3-position phenyl ring) | EC₂₀₀ (nM) for ALP Activity |
| 23a | -CONH₂ | H | 1200 |
| 23b | -CONHCH₃ | 4'-OCH₃ | 830 |
| 23c | -CONH₂ | 4'-OCH₃ | 390 |
| 23d | -CONH₂ | 4'-[O(CH₂)₂O(CH₂)₂OCH(CH₃)₂] | 190 |
| 23e | -CN | 4'-[O(CH₂)₂O(CH₂)₂OCH(CH₃)₂] | >10000 |
| 23f | -COOH | 4'-[O(CH₂)₂O(CH₂)₂OCH(CH₃)₂] | >10000 |
Data is synthesized from findings reported in studies on benzofuran derivatives as osteogenic agents. researcher.life
From this data, several key pharmacophoric features can be identified:
Hydrogen Bonding Moiety at C-5: The primary carboxamide group (-CONH₂) in the most active compounds (e.g., 23d) is a crucial pharmacophoric feature. researcher.life Its ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen) is likely essential for anchoring the ligand within the active site of the target protein. The significantly reduced or abolished activity of analogs with cyano (-CN) or carboxylic acid (-COOH) groups at this position (23e, 23f) underscores the specific requirement for the carboxamide functionality. researcher.life
Hydrophilic Side Chain at C-3: The extended and flexible ether-containing side chain at the 4'-position of the C-3 phenyl ring contributes significantly to potency, as seen in the progression from 23c to 23d. This suggests the presence of a corresponding large, polar pocket in the target's binding site.
The Carbothioamide Group: A Bioisosteric Perspective
The this compound features a thioamide (-CSNH₂) group in place of a carboxamide. Thioamides are known non-classical bioisosteres of amides. nih.gov This substitution maintains the hydrogen bond donor capacity (N-H) but alters the hydrogen bond acceptor properties. The sulfur atom is larger and less electronegative than oxygen, making it a softer Lewis base and potentially altering the strength and geometry of hydrogen bonds.
Key pharmacophoric implications of the carbothioamide group include:
Modified Hydrogen Bonding: The C=S group can act as a hydrogen bond acceptor, though its properties differ from the C=O group. This can lead to altered binding affinity or selectivity for the target protein.
Increased Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity of the molecule, which can affect cell permeability and interaction with hydrophobic pockets in the target.
Steric and Electronic Differences: The C=S bond is longer than the C=O bond, which can change the orientation of the molecule in the binding site. The electronic distribution is also different, which can influence dipole interactions.
While the carboxamide is essential in the CDK8 inhibitors, a thioamide analog could potentially retain or even enhance activity depending on the specific features of the hydrogen bond acceptor site in the enzyme. If the target protein's acceptor site is tolerant of the larger sulfur atom and benefits from a softer interaction, the carbothioamide analog could be a potent inhibitor. Conversely, if a precise geometry and strong hydrogen bond to a hard oxygen acceptor are required, the activity would be diminished. This highlights the context-dependent success of bioisosteric replacements. drughunter.com
Mechanistic Investigations of 1 Benzofuran 5 Carbothioamide Action at the Molecular Level
Elucidation of Molecular Targets and Binding Modes
The molecular targets of benzofuran (B130515) derivatives are diverse and depend on the specific substitutions on the benzofuran core. Various studies have employed techniques like molecular docking to predict the binding of these compounds to biological targets.
For instance, certain N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as inhibitors of Hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cancer progression nih.gov. Molecular docking studies of other benzofuran derivatives have shown strong binding affinities towards enzymes like Mycobacterium tuberculosis polyketide synthase 13 (Pks13), suggesting a potential mechanism for anti-tuberculosis activity nih.gov. The binding modes often involve hydrogen bonds, pi-pi stacking, and hydrophobic interactions with the active site residues of the target proteins nih.govresearchgate.net. While these studies provide a framework for how benzofuran compounds can interact with molecular targets, specific targets for 1-Benzofuran-5-carbothioamide have not been explicitly identified in the available literature.
Analysis of Cellular Pathway Perturbations (e.g., Cell Signaling, Gene Expression, Metabolic Processes)
Benzofuran derivatives have been shown to perturb various cellular pathways, often leading to therapeutic effects like apoptosis in cancer cells.
One study on a synthetic benzofuran lignan (B3055560) derivative, "Benfur," demonstrated its ability to induce cell death in tumor cells by arresting the cell cycle at the G2/M phase. This effect was found to be predominantly dependent on the p53 tumor suppressor pathway. Benfur treatment led to an increase in the expression of p21 and cyclin B, and it also inhibited the murine double minute 2 (MDM2) protein by repressing the Sp1 transcription factor nih.gov. Furthermore, this compound showed a partial effect on cell death through the inhibition of the nuclear factor kappaB (NF-κB) signaling pathway nih.gov. Another benzofuran derivative, MBPTA, was found to activate the PI3K/Akt survival signaling pathway, which contributed to its neuroprotective effects against oxidative stress researchgate.net. These examples highlight the capacity of the benzofuran scaffold to modulate critical cell signaling and gene expression pathways.
Enzyme Kinetics and Characterization of Inhibitory Mechanisms
While specific enzyme kinetic data for this compound is not available, studies on related compounds provide insights into their inhibitory mechanisms. For example, a novel series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives were evaluated as HIF-1 inhibitors. One compound from this series, 7q, was found to inhibit HIF-1 transcriptional activity with an IC50 value of 12.5 ± 0.7 μM and also inhibited the secretion of Vascular Endothelial Growth Factor (VEGF) with an IC50 of 18.8 μM in MCF-7 cells nih.gov.
The type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical aspect of mechanistic studies. This is often determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). However, such detailed kinetic analyses for this compound have not been reported.
Investigation of Radical-Mediated Reaction Pathways
The antioxidant properties of many benzofuran derivatives are attributed to their ability to scavenge free radicals, thus interfering with radical-mediated reaction pathways that can lead to cellular damage. The antioxidant activity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and by measuring the inhibition of lipid peroxidation nih.gov.
For example, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to scavenge DPPH radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. One particular compound exhibited 62% inhibition of lipid peroxidation and 23.5% inhibition of DPPH radical formation at a concentration of 100 μM nih.gov. The benzofuran moiety itself is believed to play a crucial role in these anti-oxidative stress actions researchgate.net. The specific mechanisms often involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.
Spectroscopic and Structural Characterization of Compound-Target Interactions
Spectroscopic techniques are invaluable for characterizing the interaction between a compound and its biological target. Methods like fluorescence spectroscopy and circular dichroism (CD) spectroscopy can provide information on binding affinities and conformational changes in the target protein upon ligand binding.
Studies on 4-nitrophenyl functionalized benzofurans and their interaction with bovine serum albumin (BSA) have utilized these techniques. Fluorescence spectroscopy was used to confirm the formation of a complex between the benzofuran derivatives and BSA and to quantify the binding affinities, with dissociation constants (kD) in the nanomolar range being observed encyclopedia.pubnih.gov. CD spectroscopy revealed that the binding of these benzofuran derivatives induced slight but significant modifications in the secondary structure of BSA encyclopedia.pubnih.gov. While these studies demonstrate the utility of spectroscopic methods for characterizing benzofuran-protein interactions, such specific analyses for this compound are not currently available.
Computational and Chemoinformatic Approaches in 1 Benzofuran 5 Carbothioamide Research
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule (the ligand, e.g., 1-Benzofuran-5-carbothioamide) when bound to a second molecule (the receptor, typically a protein or enzyme). This technique is instrumental in understanding the structural basis of molecular recognition and plays a crucial role in structure-based drug design. researchgate.net
A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value estimates the strength of the interaction between the ligand and its protein target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net For instance, in studies involving benzofuran (B130515) derivatives, compounds exhibiting significant inhibitory potential often display strong binding affinities. For example, docking studies of various benzofuran derivatives against antibacterial targets have shown binding energies ranging from -6.9 to -10.4 kcal/mol. researchgate.net
Simulations of this compound against a hypothetical protein target would yield similar predictive data. The binding affinity is calculated by scoring functions that account for various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. This predictive power allows for the high-throughput virtual screening of compound libraries to identify promising lead candidates before undertaking expensive and time-consuming experimental assays. nih.gov
Table 1: Example of Predicted Binding Affinities for Benzofuran Analogs This table is illustrative and provides example data based on typical findings for related compounds.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Kinase A | -8.5 |
| Analog 1 (with methyl group) | Kinase A | -8.8 |
| Analog 2 (with chloro group) | Kinase A | -9.2 |
| Reference Inhibitor | Kinase A | -9.5 |
Analysis of Active Site Interactions and Conformational Dynamics
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a protein. researchgate.net This analysis reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges, that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:
Hydrogen Bonding: The primary amine (-NH2) and the sulfur atom (C=S) of the carbothioamide group are potent hydrogen bond donors and acceptors, respectively. The oxygen atom in the benzofuran ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The bicyclic benzofuran core provides a significant hydrophobic surface that can engage with nonpolar amino acid residues in the active site.
Understanding these interactions is critical for structure-activity relationship (SAR) studies. nih.gov For example, if a hydrogen bond between the thioamide's NH2 group and a specific amino acid residue (e.g., Aspartate) is found to be crucial for binding, medicinal chemists can design new analogs that enhance this interaction. Furthermore, molecular dynamics (MD) simulations, often used in conjunction with docking, can analyze the conformational dynamics of the ligand-protein complex over time, confirming the stability of these key interactions. nih.gov
Quantum Chemical Calculations for Electronic and Structural Properties (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic and structural properties of molecules with high accuracy. physchemres.org These methods are used to optimize the three-dimensional geometry of this compound and to calculate a variety of molecular descriptors. aip.org
Key properties derived from DFT studies include:
Optimized Molecular Geometry: Determination of the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles. physchemres.org
Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur and oxygen atoms would be expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential. wuxibiology.com
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and intramolecular interactions, such as hyperconjugation. aip.org
These calculated properties are invaluable for understanding the molecule's intrinsic reactivity and for parameterizing the molecular mechanics force fields used in docking and MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org A QSAR model is a regression or classification model that correlates physicochemical or structural descriptors of molecules with an experimental response, such as the half-maximal inhibitory concentration (IC50). researchgate.net
For a series of this compound analogs, a QSAR study would involve:
Data Set Compilation: Assembling a set of compounds with experimentally measured biological activity.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to create an equation that links the descriptors to the activity. researchgate.netacs.org
Model Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques. jmchemsci.com
A validated QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding lead optimization. researchgate.net
Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table lists common descriptors that would be relevant for building a QSAR model for this compound derivatives.
| Descriptor Class | Example Descriptors | Description |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relate to reactivity and intermolecular interactions. |
| Steric | Molecular Weight, Molar Refractivity, Surface Area | Describe the size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical values that describe the atomic connectivity in the molecule. |
Conformational Analysis and Isomerism Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the carbothioamide group to the benzofuran ring. This rotation determines the orientation of the thioamide group relative to the planar ring system. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations. unicamp.br The preferred conformation is crucial as it dictates the shape of the molecule that will be presented to the biological target. nobelprize.org
In terms of isomerism, the carbothioamide group can exhibit geometric (E/Z) isomerism due to the partial double-bond character of the C-N bond, a result of resonance. While the E isomer is typically more stable for primary thioamides, computational analysis can determine the relative energies of the E and Z isomers and the energy barrier for their interconversion. Understanding the dominant isomeric form is essential for accurate molecular modeling, as different isomers may exhibit distinct binding modes and biological activities.
In Silico Prediction of Molecular Behavior for Drug Design
The ultimate goal of these computational approaches is to facilitate the rational design of new drugs. By integrating the insights gained from various in silico methods, researchers can design novel molecules with improved properties. researchgate.net
Binding Interactions and Scaffold Design: Molecular docking reveals the key interactions responsible for binding affinity. nih.gov This information allows for the design of new scaffolds or the modification of the existing this compound scaffold to optimize these interactions. For example, if a hydrophobic pocket is identified in the target's active site, the benzofuran core could be substituted with larger lipophilic groups to fill this pocket and increase affinity. nih.gov
Predictive Modeling: QSAR models provide a direct link between structural features and activity. physchemres.org A model might indicate that electron-withdrawing substituents on the benzofuran ring are correlated with higher activity. This insight guides the selection of substituents for new analogs.
ADMET Prediction: In addition to predicting activity, computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Early prediction of poor pharmacokinetic profiles or potential toxicity can save significant resources by halting the development of unsuitable candidates. researchgate.net
Through this synergistic application of computational and chemoinformatic tools, the journey of this compound from a chemical entity to a potential therapeutic agent can be made more efficient, cost-effective, and targeted.
Future Directions and Research Perspectives on 1 Benzofuran 5 Carbothioamide
Rational Design of Novel 1-Benzofuran-5-carbothioamide Scaffolds with Enhanced Selectivity
The rational design of new chemical entities with high potency and selectivity is a cornerstone of modern drug discovery. For this compound, future design strategies will likely draw from established structure-activity relationship (SAR) studies of related benzofuran (B130515) derivatives. nih.govsemanticscholar.org Research has shown that modifications at various positions of the benzofuran ring system can dramatically influence biological activity and selectivity. mdpi.com
Key future design considerations include:
Substitution on the Benzofuran Ring: The introduction of various substituents, such as halogens (bromine, chlorine, fluorine), on the benzofuran core has been shown to significantly increase anticancer activity. nih.gov The position of these substituents is a critical determinant of biological effect. mdpi.comnih.gov Future work could involve synthesizing analogs of this compound with different halogenation patterns to optimize target engagement.
Modification of the Thioamide Group: The carbothioamide moiety itself offers a rich site for chemical modification. Converting it into different heterocyclic rings, such as thiazole (B1198619) or pyrazoline, could modulate the compound's pharmacological profile, as these heterocycles are known to be essential for the antimicrobial activity of some benzofuran derivatives. pharmatutor.org
Hybrid Molecule Synthesis: Creating hybrid compounds that combine the this compound scaffold with other pharmacologically active moieties is a promising approach. nih.gov Recent studies have highlighted that hybrid benzofurans incorporating chalcone (B49325), triazole, piperazine (B1678402), and imidazole (B134444) have emerged as potent cytotoxic agents. nih.gov This synergistic approach could lead to drugs with novel mechanisms of action or improved efficacy. nih.gov
Table 1: Potential SAR-Guided Modifications for this compound
| Modification Site | Proposed Substitution | Rationale for Enhanced Selectivity/Potency |
| Benzene (B151609) Ring | Halogens (F, Cl, Br) | Halogen bonds can improve binding affinity with target proteins. nih.gov |
| Furan (B31954) Ring (C2/C3) | Aryl groups, Heterocycles | Substitutions at the C-2 position are often crucial for cytotoxic activity. mdpi.com |
| Thioamide Moiety | Bioisosteric replacement, Cyclization | Can alter physicochemical properties, improve metabolic stability, and introduce new interaction points. |
| Hybridization | Linkage to other pharmacophores (e.g., piperazine, triazole) | May produce synergistic effects and target multiple pathways simultaneously. nih.gov |
Exploration of Untapped Biological Activities and Therapeutic Applications
The benzofuran nucleus is associated with an extensive range of biological activities, suggesting that this compound and its derivatives may have therapeutic potential in numerous areas beyond what is currently known. rsc.orgresearchgate.netresearchgate.net While much focus has been on anticancer and antimicrobial applications, rsc.orgnih.gov a systematic exploration of other pharmacological effects is warranted.
Potential therapeutic areas for exploration include:
Anticancer Activity: Benzofuran derivatives have shown potent activity against various cancers, including breast, liver, and colon cancer. nih.govresearchgate.netfrontiersin.orgnih.gov Future research should screen this compound against a diverse panel of cancer cell lines.
Antimicrobial and Antifungal Activity: The benzofuran scaffold is a key component of many antimicrobial agents. rsc.orgnih.gov Given the rise of antibiotic resistance, screening new derivatives against clinically relevant bacteria and fungi, such as Staphylococcus aureus and Candida albicans, is a high priority. taylorandfrancis.comresearchgate.net
Neurodegenerative Diseases: Certain benzofuran derivatives have shown potential in slowing the progression of Alzheimer's disease and have demonstrated neuroprotective functions. mdpi.comnih.gov Investigating the potential of this compound as a monoamine oxidase (MAO) inhibitor or for its effects on other neurological targets could open new therapeutic avenues. nih.gov
Anti-inflammatory and Analgesic Effects: The benzofuran core is present in compounds with known anti-inflammatory and analgesic properties. researchgate.netsci-hub.se
Antiviral Activity: Some benzofuran-containing structures have been investigated for their ability to inhibit viruses such as HIV-1. pharmatutor.org
Table 2: Untapped Therapeutic Areas for this compound
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Benzofuran Derivatives |
| Oncology | Protein kinases, Tubulin, HIF-1, mTOR | Widespread and potent cytotoxic effects observed across numerous benzofuran analogs. taylorandfrancis.comresearchgate.net |
| Infectious Diseases | Bacterial and Fungal Enzymes | Benzofuran is a known pharmacophore for antimicrobial drug design. rsc.org |
| Neurodegeneration | Monoamine Oxidase (MAO), CDK8 | Derivatives have shown efficacy in models of Alzheimer's and osteoporosis. mdpi.comnih.govnih.gov |
| Inflammatory Disorders | Cyclooxygenase (COX), Cytokines | The scaffold is present in compounds with demonstrated anti-inflammatory activity. sci-hub.se |
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of novel and efficient synthetic routes is crucial for building libraries of this compound derivatives for biological screening. benthamdirect.com Traditional methods for constructing the benzofuran ring are being supplemented and replaced by modern catalytic and sustainable strategies. scienceopen.com
Future synthetic research should focus on:
Green Chemistry Approaches: The use of eco-friendly solvents, catalysts, and reaction conditions is becoming increasingly important. nih.gov Methodologies such as microwave-assisted synthesis, reactions in aqueous media, or catalyst-free electrochemical methods can reduce environmental impact and improve efficiency. researchgate.netjbiochemtech.com
Metal-Catalyzed Cross-Coupling and Cyclization: Transition-metal catalysis, particularly with palladium and copper, has been instrumental in the synthesis of complex benzofurans. acs.org Techniques like the Sonogashira coupling followed by intramolecular cyclization offer a powerful way to construct the core scaffold. nih.govacs.org
C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to introduce complexity to the benzofuran skeleton, allowing for late-stage diversification of lead compounds. mdpi.comdiva-portal.org
Thioamide Formation: Specific methods for efficiently creating the carbothioamide group are essential. The Willgerodt–Kindler reaction provides a direct route for thioamide formation and can be performed using deep eutectic solvents for a greener approach. nih.gov Another established method involves the reaction of a corresponding aldehyde (e.g., benzofuran-2-carbaldehyde) with thiosemicarbazide (B42300). nih.gov
Integration of Experimental and Computational Approaches for Drug Discovery
Combining computational (in silico) methods with traditional experimental work can significantly accelerate the drug discovery process for this compound. nih.gov Molecular modeling and docking studies allow researchers to predict how molecules will interact with biological targets, enabling the prioritization of compounds for synthesis and testing. researchgate.netafricanjournalofbiomedicalresearch.com
A future integrated workflow would involve:
Virtual Screening: Using the 3D structure of a target protein, large virtual libraries of this compound derivatives can be screened to identify compounds with the highest predicted binding affinity. nih.gov
Molecular Docking: For the most promising candidates, molecular docking studies can elucidate the specific binding modes and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's active site. researchgate.netresearchgate.net This provides insights for further structural optimization.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to filter out candidates with poor drug-like characteristics before synthesis. researchgate.net
Targeted Synthesis and Biological Validation: The highest-ranking compounds from the computational analysis are then synthesized and evaluated in relevant biological assays to confirm their activity. This feedback loop informs the next cycle of design and optimization.
Recent studies on other benzofuran derivatives have successfully used software like AutoDock Vina and Molecular Operating Environment (MOE) to predict binding energies and guide the discovery of new antibacterial agents and enzyme inhibitors. nih.govafricanjournalofbiomedicalresearch.comnih.gov
Focus on Specific Disease-Related Molecular Pathways
To move beyond broad screening and develop highly selective drugs, future research on this compound should focus on its effects on specific molecular pathways implicated in disease. Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways. taylorandfrancis.com
Key pathways for investigation include:
The PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer, and some benzofuran derivatives have been identified as potent inhibitors of mTOR signaling. taylorandfrancis.comresearchgate.net
Hypoxia-Inducible Factor (HIF-1) Pathway: Inhibition of the HIF-1 pathway is a therapeutic strategy for cancers that are independent of the p53 tumor suppressor protein. Benzene-sulfonamide-based benzofurans have been designed to target this pathway. nih.govdocumentsdelivered.com
Tubulin Polymerization: Several natural and synthetic benzofurans inhibit tubulin polymerization, a mechanism shared by established chemotherapy drugs. pharmatutor.org
Cyclin-Dependent Kinases (CDKs): Specific benzofuran derivatives have been found to potently inhibit CDK8, which is involved in osteoblast differentiation, and CDK2, which is a target in cancer. taylorandfrancis.comnih.gov
Tumor Suppressor Pathways: A benzofuran-isatin conjugate was found to upregulate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in colorectal cancer cells. frontiersin.org
By investigating whether this compound or its rationally designed analogs can selectively modulate these or other critical pathways, researchers can develop targeted therapies with potentially higher efficacy and fewer side effects.
Q & A
Basic: What are the recommended synthetic routes for 1-Benzofuran-5-carbothioamide, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via thionation of 1-Benzofuran-5-carboxamide or its carboxylic acid precursor. A common approach involves reacting 1-Benzofuran-5-carboxylic acid (CAS 90721-27-0, available as a reagent ) with thionation agents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions. Key steps include:
- Reagent Selection : Lawesson’s reagent is preferred for milder conditions, while P₄S₁₀ may require higher temperatures (e.g., reflux in toluene).
- Solvent Optimization : Use dry toluene or dichloromethane to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield.
Validation : Monitor reaction progress via TLC or LC-MS. Confirm product identity using NMR (¹H/¹³C) and FT-IR (characteristic C=S stretch at ~1200 cm⁻¹) .
Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–8.2 ppm) and thioamide NH₂ signals (δ ~9–10 ppm). ¹³C NMR confirms the C=S moiety (δ ~190–200 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (theoretical m/z for C₉H₇NOS: 177.0254).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing.
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity.
Advanced: How can researchers design pharmacological assays to evaluate this compound’s bioactivity?
Methodological Answer:
Given structural similarities to psychoactive benzofuran analogs , focus on receptor-binding assays:
- In Vitro Targets : Screen against serotonin (5-HT₂A/5-HT₂C) or dopamine receptors using radioligand displacement assays.
- Protocol : Incubate with HEK-293 cells expressing human receptors; measure competitive binding via scintillation counting.
- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric assays (kynuramine substrate).
- Dose-Response Curves : Use 10⁻¹²–10⁻⁶ M concentrations to calculate IC₅₀ values.
Data Interpretation : Compare results to known agonists/antagonists (e.g., 5-APB ) to infer mechanism.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
Modify substituents systematically and correlate with bioactivity:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 2) to enhance electrophilicity .
- Side-Chain Variations : Replace the thioamide group with carboxamide or sulfonamide to assess hydrogen-bonding effects.
- Assay Design : Test analogs in parallel using high-throughput screening (HTS) for receptor binding (see FAQ 3).
Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to link structural descriptors (Hammett σ, logP) to activity .
Advanced: How should researchers address contradictions in experimental data (e.g., conflicting pharmacological results)?
Methodological Answer:
Contradictions may arise from assay variability or compound instability:
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell passage number).
- Compound Stability : Test degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and quantify impurities via HPLC .
- Cross-Validation : Use orthogonal methods (e.g., SPR for binding kinetics if radioligand assays are inconsistent).
Critical Analysis : Apply qualitative frameworks to dissect methodological biases (e.g., cell-line specificity, ligand purity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
